molecular formula C15H14F2N2O B2368385 3-{1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzonitrile CAS No. 2097861-30-6

3-{1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzonitrile

Número de catálogo: B2368385
Número CAS: 2097861-30-6
Peso molecular: 276.287
Clave InChI: CDHXQXALKJUMFA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-{1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzonitrile is a bicyclic nitrile derivative characterized by a 6-azaspiro[2.5]octane core with two fluorine atoms at the 1,1-positions and a benzonitrile substituent attached via a carbonyl linkage. This compound’s structural complexity arises from its spirocyclic system, which imparts rigidity and influences its physicochemical properties, such as solubility and metabolic stability.

Propiedades

IUPAC Name

3-(2,2-difluoro-6-azaspiro[2.5]octane-6-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O/c16-15(17)10-14(15)4-6-19(7-5-14)13(20)12-3-1-2-11(8-12)9-18/h1-3,8H,4-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHXQXALKJUMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3-{1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzonitrile is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a spirocyclic structure characterized by the presence of a difluoromethyl group and a benzonitrile moiety. This unique architecture is believed to influence its interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with various protein targets. The difluoromethyl group can act as an electrophile, facilitating nucleophilic attacks by residues in target proteins. Additionally, the spirocyclic structure may enhance binding affinity through conformational flexibility, allowing for better accommodation within active sites.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on key enzymes involved in metabolic pathways. For instance, studies have shown that related spirocyclic compounds can inhibit enzymes such as:

  • Cyclooxygenase (COX) : Involved in inflammatory processes.
  • Dipeptidyl Peptidase IV (DPP-IV) : Targets for diabetes treatment.

2. Receptor Modulation

The compound has been investigated for its potential as a receptor modulator, particularly:

  • GLP-1 Receptor Agonism : It has shown promise in enhancing insulin secretion and reducing plasma glucose levels, making it a candidate for type 2 diabetes management .

Study 1: Antitubercular Activity

A study exploring the biological activity of related compounds found that certain derivatives exhibited significant antitubercular properties against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) were determined, highlighting the potential of difluorinated spirocyclic compounds in combating tuberculosis .

CompoundMIC (μg/mL)
Compound A0.016
Compound B0.032
This compoundTBD

Study 2: GLP-1 Agonist Activity

In another investigation focusing on GLP-1 receptor agonists, derivatives of azaspiro compounds were optimized to enhance their agonistic activity. The findings suggest that modifications to the spirocyclic framework can significantly improve efficacy in glucose regulation .

ModificationActivity Level
Parent CompoundLow
Modified Compound XHigh

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with five analogs (Table 1), focusing on structural variations, synthetic routes, and physicochemical properties.

Structural Variations and Functional Groups

Target Compound
  • Core : 1,1-Difluoro-6-azaspiro[2.5]octane.
  • Substituent : Benzonitrile attached via a carbonyl group.
  • Key Features : Fluorination enhances electronegativity and lipophilicity, while the spirocyclic system restricts conformational flexibility .
Analog 1 : 1-[4-({1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}sulfonyl)phenyl]ethan-1-one (CAS: 2176270-26-9)
  • Core : Same azaspiro system as the target compound.
  • Substituent: Sulfonyl-linked acetophenone instead of carbonyl-benzonitrile.
Analog 2 : 6-(3-Chloro-4-fluorobenzoyl)-1-oxa-6-azaspiro[2.5]octane-2-carbonitrile
  • Core : 1-Oxa-6-azaspiro[2.5]octane (oxygen replaces a methylene group).
  • Substituent : Chloro-fluorobenzoyl and nitrile groups.
Analog 3 : 6-(3-Chloro-4-nitrobenzoyl)-1-oxa-6-azaspiro[2.5]octane-2-carbonitrile (CAS: 903528-81-4)
  • Core : Similar to Analog 2.
Analog 4 : 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-3-(2-fluorophenyl)propan-1-one (CAS: 2189435-14-9)
  • Core : Same difluoro-azaspiro system.
  • Substituent: Fluorophenyl-propanone instead of benzonitrile.
  • Impact : Extended alkyl chain may improve membrane permeability but reduce metabolic stability .
Analog 5 : 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile
  • Core : 2-Oxa-6-azaspiro[3.3]heptane (larger spiro ring with oxygen).
  • Substituent : Benzonitrile directly attached.

Physicochemical Properties

Table 1 : Comparative physicochemical data.

Compound Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
Target Compound C₁₅H₁₃F₂N₂O 290.28 Difluoro, carbonyl-benzonitrile 2.1
Analog 1 (CAS: 2176270-26-9) C₁₅H₁₇F₂NO₃S 329.36 Sulfonyl-acetophenone 1.8
Analog 2 C₁₄H₁₂ClFN₂O₂ 294.71 Chloro-fluorobenzoyl, nitrile 2.3
Analog 3 (CAS: 903528-81-4) C₁₄H₁₂ClN₃O₄ 321.72 Nitro, chloro-benzoyl 1.9
Analog 4 (CAS: 2189435-14-9) C₁₆H₁₈F₃NO 297.31 Fluorophenyl-propanone 2.6
Analog 5 C₁₁H₁₁N₂O 187.22 Oxa-spiro, benzonitrile 1.5

*LogP values estimated using fragment-based methods.

Métodos De Preparación

Synthetic Methodologies for 3-{1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzonitrile

Nucleophilic Substitution and Grignard-Based Spirocyclization

A pivotal route involves the sequential use of nucleophilic substitution and Grignard reagent-mediated cyclization. In a method adapted from WO2017087619A1, 4-((6-bromopyridin-3-yl)oxy)benzonitrile undergoes coupling with ethyl 2-bromo-2,2-difluoroacetate in the presence of copper and dimethyl sulfoxide (DMSO) at 40°C for 8 hours. This step introduces the difluoroacetate group, achieving a 96% yield. Subsequent treatment with a Grignard reagent derived from 1-bromo-2,4-difluorobenzene in tetrahydrofuran (THF) at -20°C facilitates spiro ring formation. The reaction is quenched with hydrochloric acid, yielding the intermediate spirocyclic ester, which is then hydrolyzed and decarboxylated to afford the target compound.

Key Reaction Conditions:
Step Reagents/Catalysts Temperature Yield
Difluoroacetate Coupling Cu, DMSO 40°C 96%
Grignard Cyclization Mg, THF, 1-bromo-2,4-difluorobenzene -20°C 86%

Benzyl Protection and Reductive Amination

An alternative approach, inspired by CN119101009A, employs benzyl protection to stabilize the amine precursor during spirocycle assembly. The synthesis begins with the benzylation of a secondary amine using benzyl bromide and potassium carbonate in acetonitrile, yielding a protected intermediate with 91% efficiency. Chloroacetyl chloride is then introduced to form a chloroacetamide derivative, which undergoes intramolecular cyclization under basic conditions (e.g., triethylamine) to generate the spiro[2.5]octane framework. Catalytic hydrogenation with palladium on carbon (Pd/C) at 20°C and 2 MPa hydrogen pressure removes the benzyl group, culminating in the free amine intermediate. Final acylation with 3-cyanobenzoyl chloride completes the synthesis.

Optimization Insights:
  • Benzylation Efficiency : Excess benzyl bromide (2.0 equiv) and prolonged reaction times (12 hours) improve yields to >90%.
  • Hydrogenation Selectivity : Pd/C loading at 5% wt/wt minimizes over-reduction byproducts.

Comparative Analysis of Methodologies

Yield and Scalability

The Grignard-based method (Section 1.1) offers superior yields (86–96%) but requires stringent temperature control (-20°C), posing challenges for large-scale production. In contrast, the reductive amination route (Section 1.2) achieves consistent yields (88–98%) under milder conditions, enhancing scalability.

Byproduct Formation and Purification

Copper-mediated coupling (Section 1.1) generates residual metal contaminants, necessitating Celite® filtration and multiple brine washes. The reductive amination pathway produces minimal inorganic byproducts, simplifying purification via recrystallization from ethanol/water mixtures.

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms the spirocyclic structure. Key signals include:

  • ¹H NMR (DMSO-d₆) : A singlet at δ 3.10 ppm (4H, spiro-CH₂), coupled with a multiplet at δ 0.80–0.69 ppm (4H, cyclopropane-CH₂).
  • ¹⁹F NMR : Two distinct signals at δ -112.4 and -115.8 ppm, corresponding to the geminal difluoro group.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm reveals a purity of ≥99.4% for the final product when using the reductive amination method.

Q & A

Basic: What synthetic routes are available for 3-{1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzonitrile, and what key reagents are involved?

Answer:
The synthesis typically involves multi-step reactions starting from spirocyclic precursors. Key steps include:

  • Formation of the spirocyclic core : Cyclization of aziridine or analogous amines with carbonyl-containing reagents under basic conditions .
  • Introduction of difluoro groups : Fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor .
  • Coupling with benzonitrile : Nucleophilic acyl substitution or amidation reactions, often catalyzed by HATU or DCC in anhydrous DMF .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from dichloromethane/hexane mixtures .
    Critical Reagents : DAST, HATU, DCC, anhydrous solvents.

Advanced: How can discrepancies in NMR data for the spirocyclic moiety be resolved?

Answer:
Conflicting NMR signals (e.g., overlapping peaks for spirocyclic protons) can be addressed via:

  • 2D NMR techniques : HSQC and HMBC to correlate proton-carbon couplings, clarifying spatial arrangements .
  • X-ray crystallography : Definitive structural confirmation, as demonstrated for analogous azaspiro compounds (e.g., 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

  • 1H/13C/19F NMR : Assigns proton environments, carbon backbone, and fluorine substituents. 19F NMR is essential for confirming difluoro groups .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) stretches .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., ESI+ mode with <2 ppm error) .

Advanced: How does the difluoro-azaspiro motif influence bioactivity compared to non-fluorinated analogs?

Answer:

  • Enhanced lipophilicity : Fluorine atoms increase membrane permeability, as seen in SAR studies of related spiro compounds .
  • Metabolic stability : Fluorination reduces oxidative degradation, extending half-life in vitro (e.g., microsomal assays) .
  • Target affinity : Molecular docking simulations suggest the spirocyclic structure induces conformational strain, improving fit into enzyme active sites (e.g., kinase inhibitors) .

Basic: What are common synthetic byproducts, and how are they mitigated?

Answer:

  • Incomplete fluorination : Results in monofluoro or hydroxyl intermediates. Mitigated by excess DAST and reaction monitoring via TLC .
  • Racemization : Occurs during spirocycle formation. Chiral HPLC (e.g., Chiralpak IA column) ensures enantiopurity .
  • Nitrile hydrolysis : Avoided by using anhydrous conditions and minimizing exposure to aqueous acids/bases .

Advanced: What computational strategies predict the reactivity of the benzonitrile group in cross-coupling reactions?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., DMF vs. THF) .
  • Transition State Analysis : Identifies energy barriers for nitrile participation in Suzuki-Miyaura couplings .

Basic: What recrystallization conditions optimize purity and yield?

Answer:

  • Solvent system : Dichloromethane/hexane (1:3 v/v) yields high-purity crystals .
  • Temperature gradient : Slow cooling from 50°C to 4°C enhances crystal formation .
  • Purity assessment : Melting point analysis (e.g., Büchi M-560) and XRD to confirm crystallinity .

Advanced: How can in vitro pharmacokinetic studies be designed for this compound?

Answer:

  • Microsomal stability : Incubate with liver microsomes (human/rat), monitor parent compound loss via LC-MS/MS .
  • Plasma protein binding : Equilibrium dialysis (e.g., Rapid Equilibrium Dialysis device) to measure free fraction .
  • CYP inhibition assays : Fluorescent probes (e.g., CYP3A4) to assess drug-drug interaction risks .

Basic: What safety precautions are required when handling fluorinated reagents?

Answer:

  • DAST/Deoxo-Fluor : Use in fume hoods with HF-resistant gloves; neutralize spills with calcium carbonate slurry .
  • Waste disposal : Fluorinated byproducts require separate containment per EPA guidelines .

Advanced: How does the compound’s spirocyclic conformation affect its NMR relaxation times?

Answer:

  • Restricted rotation : The spiro structure reduces T1 relaxation times for adjacent protons, causing signal broadening. Variable-temperature NMR (VT-NMR) confirms dynamic behavior .
  • NOE correlations : 2D NOESY identifies through-space interactions between spirocyclic and aromatic protons .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.